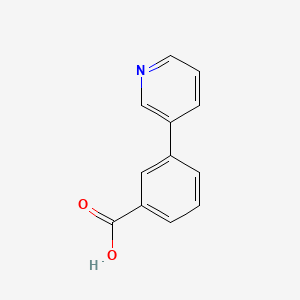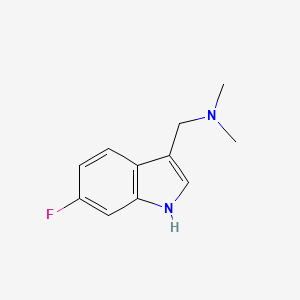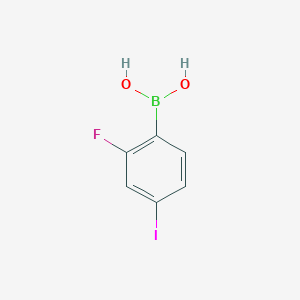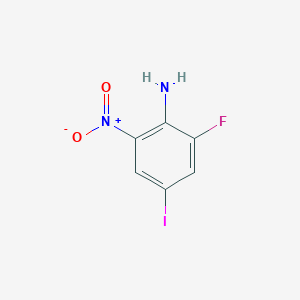
3-(吡啶-3-基)苯甲酸
描述
3-(Pyridin-3-yl)benzoic acid is a compound that features a pyridine ring attached to a benzoic acid moiety. This structure is significant in the field of coordination chemistry, as it can act as a ligand to form various metal-organic frameworks (MOFs) and coordination polymers with different metals. These compounds are of interest due to their potential applications in areas such as luminescence, magnetism, and gas sorption .
Synthesis Analysis
The synthesis of derivatives of 3-(Pyridin-3-yl)benzoic acid and related compounds typically involves hydrothermal or solvothermal methods. For instance, reactions of 3-pyridin-3-yl-benzoic acid with metal nitrates under hydrothermal conditions have been shown to yield a variety of coordination polymers with different metal ions . Similarly, hydro/solvothermal reactions have been used to synthesize metal-organic frameworks with 3,5-di(pyridine-4-yl)benzoic acid . These methods are advantageous for producing crystalline materials suitable for X-ray diffraction analysis.
Molecular Structure Analysis
The molecular structures of coordination polymers and MOFs derived from 3-(Pyridin-3-yl)benzoic acid and its derivatives are diverse, ranging from one-dimensional chains to three-dimensional frameworks. For example, complexes synthesized from 3-pyridin-3-yl-benzoic acid form one-dimensional double-chain coordination arrays and exhibit various network architectures due to secondary interactions . Other structures include two-dimensional networks with {63} topology and three-dimensional frameworks with unique topologies such as {63}{67⋅83} . The ligand's ability to adopt different conformations, such as cis or trans, also contributes to the diversity of the resulting structures .
Chemical Reactions Analysis
The chemical reactivity of 3-(Pyridin-3-yl)benzoic acid derivatives in the formation of coordination compounds involves the coordination of the carboxylate group and the nitrogen atom of the pyridine ring to metal centers. This dual coordination mode enables the formation of complex structures with various metal ions. The resulting coordination polymers and MOFs can exhibit interesting properties such as solvatochromism, luminescence, and magnetic behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of coordination polymers and MOFs derived from 3-(Pyridin-3-yl)benzoic acid are influenced by their molecular structures. For instance, some complexes display solvatochromic behavior, changing color in response to different solvents . Others exhibit luminescent properties, which can be explored for potential applications in sensing and lighting . Additionally, the magnetic properties of these compounds are of interest for studying magnetic interactions at the molecular level .
科学研究应用
Luminescence and Magnetism
研究已经证明使用3-吡啶-3-基苯甲酸与镧系离子合成1D配位聚合物,展现出独特的发光特性和反铁磁行为。例如,在水热条件下合成的与镧系硝酸盐六水合物形成的配合物显示出强烈的红色和绿色发光,这可以归因于它们独特的配位环境和Eu³⁺和Tb³⁺离子的能级匹配 (Guangfeng Hou et al., 2013)。
金属有机框架中的结构多样性
3-(吡啶-3-基)苯甲酸在开发具有多样化净拓扑和功能性质的MOFs中发挥了关键作用。例如,在常温条件下与不同金属盐反应产生了一系列具有新型连接净拓扑的3-D MOFs,展示了用于气体吸附和催化应用的潜力 (Xiu-Juan Jiang et al., 2009)。
配位化学和超分子相互作用
3-(吡啶-3-基)苯甲酸与金属硝酸盐在水热条件下的配位化学产生了具有有趣的磁性和荧光发射特性的新型配位聚合物。这些研究突出了超分子相互作用在决定最终晶体网络中的重要作用 (Ruiqin Zhong et al., 2008)。
光物理性质
基于3-(吡啶-3-基)苯甲酸的配合物的合成和研究也致力于理解其光物理性质,展示了其在设计具有理想发射特性的材料方面的实用性,为潜在的发光器件应用提供了可能 (S. Sivakumar et al., 2011)。
安全和危害
The safety data sheet for a similar compound, pyridine, suggests that it is highly flammable and causes skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective clothing when risk of exposure occurs .
未来方向
属性
IUPAC Name |
3-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXASTGBSGPFLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383794 | |
| Record name | 3-(Pyridin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)benzoic acid | |
CAS RN |
4385-77-7 | |
| Record name | 3-(Pyridin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)


![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)





